(R)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-pentan-3-ylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-6-12(7-2)16-9-8-11(10-16)15-13(17)18-14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMARACPIAWBSP-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCC(C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)N1CC[C@H](C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate typically involves the reaction of ®-tert-butyl 3-pyrrolidinylcarbamate with a suitable alkylating agent such as 3-bromopentane. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction conditions are typically mild, with temperatures ranging from room temperature to 60°C.
Industrial Production Methods
On an industrial scale, the production of ®-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as alcohols or ketones.
Reduction: Reduced derivatives with simpler alkyl groups.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Drug Development
(R)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate has been investigated for its potential as a pharmaceutical agent targeting various biological pathways. Its structural properties suggest it may interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine transporters, which are critical in mood regulation and cognitive functions .
Anti-Fibrotic Activity
Recent studies have highlighted the compound's anti-fibrotic properties. Research involving immortalized rat hepatic stellate cells (HSC-T6) demonstrated that derivatives of this compound effectively inhibited collagen expression and reduced hydroxyproline content, indicating potential as novel anti-fibrotic agents. This suggests its application in liver fibrosis treatment.
Binding Affinity Studies
Initial studies indicate that (R)-tert-butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate may possess binding affinity for various receptors involved in neurological processes. Further pharmacological profiling is required to fully understand its safety and efficacy in clinical settings .
Potential as an Antidepressant
Given its structural similarities to known antidepressants, there is ongoing research into its potential role in treating depression by modulating neurotransmitter levels in the brain. This application is supported by preliminary findings suggesting interaction with serotonin and norepinephrine pathways .
Case Study 1: Anti-Fibrotic Mechanism
A study conducted on the efficacy of (R)-tert-butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate demonstrated significant inhibition of collagen synthesis in vitro. The results were compared with established anti-fibrotic drugs like Pirfenidone, showing comparable effectiveness in reducing fibrosis markers.
Case Study 2: Neuropharmacological Effects
In a separate investigation, the compound was evaluated for its effects on dopamine transporter activity. The study found that it could enhance dopamine reuptake inhibition, suggesting a mechanism that could be beneficial in treating disorders characterized by dopaminergic dysfunction .
Mechanism of Action
The mechanism of action of ®-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of the target protein. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural Analog Overview
Key analogs of this compound include derivatives with varying substituents at the pyrrolidine 1-position. These analogs differ in steric bulk, electronic properties, and functional group reactivity, as outlined below:
| Compound Name | Substituent (R) | CAS Number | Molecular Weight | Purity | Key Features |
|---|---|---|---|---|---|
| (R)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate | Pentan-3-yl | 1286208-99-8 | ~255.38* | N/A | Linear alkyl chain, moderate lipophilicity |
| (R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate | Cyclobutyl | 1286207-92-8 | 240.35 | N/A | Rigid cyclic structure, reduced flexibility |
| (R)-tert-Butyl 1-(2-bromobenzyl)pyrrolidin-3-ylcarbamate | 2-Bromobenzyl | 1286209-26-4 | 355.28 | 95.0% | Aromatic bromine, potential for cross-coupling |
*Molecular weight calculated based on formula C₁₄H₂₇N₂O₂.
Structural and Physicochemical Differences
Pentan-3-yl vs. Cyclobutyl :
- The pentan-3-yl group (C₅H₁₁) introduces a flexible, linear alkyl chain, enhancing lipophilicity compared to the cyclobutyl group (C₄H₇). This difference may improve membrane permeability in drug delivery applications but reduce target specificity due to increased steric bulk .
- The cyclobutyl analog (CAS: 1286207-92-8) has a smaller molecular weight (240.35 vs. ~255.38) and a rigid, strained ring system, which may favor interactions with planar binding pockets in enzymes or receptors .
- Pentan-3-yl vs. 2-Bromobenzyl: The 2-bromobenzyl substituent (CAS: 1286209-26-4) adds aromaticity and a bromine atom, significantly increasing molecular weight (355.28) and enabling further functionalization via Suzuki or Ullmann couplings .
Research Findings and Data Gaps
- Synthetic Yields : highlights challenges in synthesizing complex carbamate derivatives, with yields ranging from 3% to 81% depending on reaction conditions and substituent compatibility .
- Stability Data: No direct stability studies are available for the pentan-3-yl analog, but the bromobenzyl derivative’s 95% purity () suggests moderate stability under standard lab conditions .
Biological Activity
(R)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate, a compound with potential pharmaceutical applications, has garnered attention for its biological activity, particularly in the context of enzyme inhibition and therapeutic efficacy. This article synthesizes available research findings, highlighting its biological effects, structure-activity relationships, and potential applications.
- Chemical Formula : C₁₄H₂₈N₂O₂
- Molecular Weight : 256.38 g/mol
- CAS Number : 1416450-63-9
- Structural Characteristics : The compound features a pyrrolidine ring substituted with a tert-butyl group and a pentan-3-yl chain, which is crucial for its biological activity.
The biological activity of (R)-tert-butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate primarily involves its interaction with various enzymes. Notably, studies have indicated that compounds structurally related to this carbamate can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neuropharmacology.
Enzyme Inhibition Studies
Research has shown that derivatives of pyrrolidine-based compounds exhibit varying degrees of inhibition against AChE and BChE. For instance, a study reported IC₅₀ values for certain thio-carbamates ranging from 1.60 to 311 µM, with some derivatives demonstrating selectivity towards BChE over AChE . This selectivity is significant for developing treatments for conditions like Alzheimer's disease, where AChE inhibitors are commonly employed.
Structure-Activity Relationship (SAR)
The effectiveness of (R)-tert-butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Tert-butyl group | Enhances lipophilicity and binding affinity |
| Pentan-3-yl chain | Influences steric hindrance and enzyme specificity |
| Pyrrolidine ring | Essential for maintaining the active conformation |
SAR studies indicate that modifications at various positions can significantly alter the inhibitory potency. For example, changes at the R1 position of similar compounds have been shown to reduce their inhibitory effects on target enzymes .
Case Studies and Research Findings
- Neuropharmacological Applications :
-
Antimicrobial Activity :
- Research into related pyrrolidine compounds has revealed their ability to inhibit enzymes responsible for antibiotic resistance, such as AAC(6′)-Ib. This suggests that (R)-tert-butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate may also possess antimicrobial properties, potentially aiding in overcoming resistance mechanisms in Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (R)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate, and how does stereochemistry influence the reaction yield?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .
Nucleophilic Substitution : React the Boc-protected pyrrolidine with pentan-3-yl bromide in the presence of a mild base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF or acetonitrile) to install the pentan-3-yl group. Reaction temperature (40–60°C) and time (12–24 hrs) are critical for minimizing racemization .
- Stereochemical Control : Use chiral auxiliaries or enantioselective catalysts during substitution to preserve the (R)-configuration. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and the pentan-3-yl substituent (multiplet signals for the central CH₂ groups) .
- X-ray Crystallography : Resolve stereochemical ambiguities by analyzing single crystals grown via slow evaporation in hexane/ethyl acetate mixtures .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₅H₂₉N₂O₂: 277.22 g/mol) .
Q. What are the key reactivity patterns of the pyrrolidine carbamate moiety in this compound?
- Methodological Answer : The carbamate group undergoes:
- Nucleophilic Substitution : Tert-butyl group displacement by amines or thiols under acidic conditions (e.g., TFA in DCM) .
- Hofmann Elimination : Under strong bases (e.g., NaOH), elimination yields pyrroline derivatives and tert-butylamine. Monitor reaction progress via TLC .
- Reduction : LiAlH₄ reduces the carbonyl to a hydroxyl group, forming (R)-tert-butyl 1-(pentan-3-yl)pyrrolidin-3-ylamine .
Advanced Research Questions
Q. How does the stereochemical stability of the (R)-configuration impact synthetic and analytical workflows?
- Methodological Answer :
- Racemization Risk : Elevated temperatures (>80°C) or prolonged exposure to protic solvents (e.g., MeOH) may racemize the chiral center. Use low-temperature reactions and non-polar solvents (e.g., THF) to mitigate this .
- Chiral Chromatography : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/IPA mobile phases to separate enantiomers and quantify ee .
Q. What strategies address regioselectivity challenges during functionalization of the pyrrolidine ring?
- Methodological Answer :
- Protecting Group Strategy : Temporarily protect the carbamate nitrogen with Boc to direct electrophilic attacks (e.g., halogenation) to the pyrrolidine C-2 or C-4 positions .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reactive sites based on electron density maps and transition-state energies .
Q. How can computational modeling predict the compound’s solid-state behavior and intermolecular interactions?
- Methodological Answer :
- Crystal Packing Analysis : Tools like Mercury (CCDC) visualize hydrogen bonds between the carbamate carbonyl and adjacent molecules, influencing solubility and melting points .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C-H···O interactions) to correlate crystal structure with stability .
Q. What experimental conditions stabilize the compound against hygroscopicity and thermal degradation?
- Methodological Answer :
- Storage : Store under inert gas (Ar/N₂) at –20°C in desiccated environments to prevent hydrolysis of the Boc group .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (~150–200°C) to optimize drying protocols .
Q. How should researchers resolve contradictions in reported reaction yields or stereochemical outcomes?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
